(1s,2s)-2-Benzylamino-1-cyclopentanol hcl
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Overview
Description
(1s,2s)-2-Benzylamino-1-cyclopentanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-2-Benzylamino-1-cyclopentanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-benzylamino-1-cyclopentanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of (1s,2s)-2-Benzylamino-1-cyclopentanol hydrochloride may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound while maintaining high stereoselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(1s,2s)-2-Benzylamino-1-cyclopentanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentanol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
(1s,2s)-2-Benzylamino-1-cyclopentanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (1s,2s)-2-Benzylamino-1-cyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: A sympathomimetic amine used as a decongestant.
Ephedrine: A stimulant and decongestant with similar structural features.
Phenylpropanolamine: Used as a nasal decongestant and appetite suppressant.
Uniqueness
(1s,2s)-2-Benzylamino-1-cyclopentanol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity compared to other similar compounds. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in research applications requiring high stereoselectivity.
Properties
Molecular Formula |
C12H18ClNO |
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Molecular Weight |
227.73 g/mol |
IUPAC Name |
(1S,2S)-2-(benzylamino)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10;/h1-3,5-6,11-14H,4,7-9H2;1H/t11-,12-;/m0./s1 |
InChI Key |
GBBSRAAFUKWOKB-FXMYHANSSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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